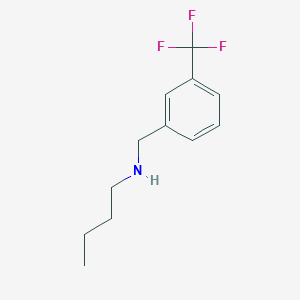

![molecular formula C13H7ClO2 B3058668 2-Chloro-6h-benzo[c]chromen-6-one CAS No. 90909-58-3](/img/structure/B3058668.png)

2-Chloro-6h-benzo[c]chromen-6-one

Overview

Description

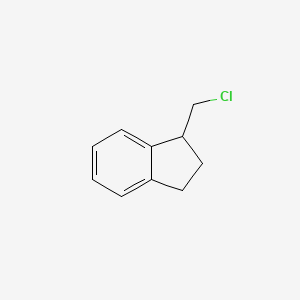

2-Chloro-6h-benzo[c]chromen-6-one is a chemical compound with the linear formula C13H8O2 . It has a molecular weight of 196.21 . It is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 6H-benzo[c]chromen-6-one derivatives has been reported in several studies . A metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition .Molecular Structure Analysis

The molecular structure of 6H-benzo[c]chromen-6-one has been analyzed in several studies . Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (EA) . A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized .Chemical Reactions Analysis

The chemical reactions involving 6H-benzo[c]chromen-6-one have been studied . A key step in the synthesis of 6H-benzo[c]chromen-6-one involves a reaction with biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate . Many of the analogs were found to be potent and selective ERbeta agonists .Scientific Research Applications

Synthesis Techniques

2-Chloro-6H-benzo[c]chromen-6-one is synthesized through various methods, demonstrating its versatility in chemical procedures. One study presents a catalyst-free synthesis in aqueous media under microwave irradiation, showcasing an environmentally friendly oxidation process using aqueous H2O2 (He et al., 2012). Another approach involves the synthesis of Mannich bases, derived from 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, highlighting their potential in pharmacological applications (Garazd et al., 2002).

Chemical Properties and Applications

The chemical properties and applications of 2-Chloro-6H-benzo[c]chromen-6-one are diverse. It serves as a core structure in secondary metabolites and possesses considerable pharmacological importance. Due to its limited natural availability, synthetic procedures for 6H-benzo[c]chromen-6-ones are crucial (Mazimba, 2016). Innovative methodologies for the synthesis of 6H-benzo[c]chromenes and carbazoles are developed, involving intramolecular O-/N-arylations, signifying the compound's relevance in creating complex molecular structures (Singha et al., 2015).

Advanced Synthetic Methods

Advanced synthetic methods for 2-Chloro-6H-benzo[c]chromen-6-one include a regioselective cascade synthesis, which is a green alternative to introduce a chlorine atom on poly hetero aromatic rings, indicating its use in designing new polyheterocyclic frameworks (Muralidhar & Reddy, 2018). Additionally, an oxidant-free, three-component synthesis under green conditions, involving Sc(OTf)3 catalysis, reveals the compound's utility in environmentally conscious synthetic strategies (Vachan et al., 2019).

Biological and Pharmacological Significance

2-Chloro-6H-benzo[c]chromen-6-one plays a significant role in biological and pharmacological research. A novel chitosan-based fluorescence chemosensor for selective detection of Fe (III) ion in acetic aqueous medium employs a derivative of this compound, highlighting its application in material science and chemical sensing (Pournaki et al., 2020).

Mechanism of Action

Future Directions

Future research could focus on further exploring the potential of 6H-benzo[c]chromen-6-one derivatives as therapeutic agents . For example, their potential as cognitive enhancers in the treatment of neurodegenerative diseases could be investigated . Additionally, the development of novel 6H-benzo[c]chromen-6-one derivatives could be explored .

properties

IUPAC Name |

2-chlorobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAVHARCAVPCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294777 | |

| Record name | 2-chloro-6h-benzo[c]chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6h-benzo[c]chromen-6-one | |

CAS RN |

90909-58-3 | |

| Record name | NSC98099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-6h-benzo[c]chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)